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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

SRT1720 Monohydrochloride is a synthetic small molecule that has garnered significant

interest within the scientific community for its potent and selective activation of Sirtuin 1

(SIRT1), a NAD+-dependent deacetylase. SIRT1 is a key regulator of numerous cellular

processes, including metabolism, stress resistance, and aging. This technical guide provides

an in-depth overview of SRT1720, its mechanism of action, and its effects on various biological

pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties
SRT1720 is a hydrochloride salt with the following chemical properties:

Property Value

Chemical Formula C₂₅H₂₃N₇OS · HCl

Molecular Weight 506.02 g/mol

Appearance Crystalline solid

Solubility
Soluble in DMSO (≥100 mg/mL) and Ethanol

(<1 mg/mL).[1][2]

Stability Store at -20°C for long-term stability.[3]

CAS Number 1001645-58-4
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Mechanism of Action: A SIRT1 Activator
SRT1720 acts as a selective activator of SIRT1. It binds to an allosteric site on the SIRT1

enzyme, leading to a conformational change that enhances its deacetylase activity towards its

substrates.[1] The activation of SIRT1 by SRT1720 is reported to be over 1,000-fold more

potent than resveratrol, a naturally occurring SIRT1 activator.[3]

Controversy Regarding Direct Activation
It is important to note that there is some controversy in the scientific literature regarding the

direct activation of SIRT1 by SRT1720. Some studies suggest that the observed effects of

SRT1720 may be, in part, due to off-target effects or an indirect mode of action.[4][5][6]

Researchers should consider this ongoing debate when interpreting experimental results.

Signaling Pathways Modulated by SRT1720
SRT1720, through its activation of SIRT1, influences several key signaling pathways that

regulate cellular function.

SIRT1-Mediated Deacetylation of Downstream Targets
The primary mechanism of SRT1720's action is the SIRT1-mediated deacetylation of a variety

of protein targets, which in turn modulates their activity.
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SRT1720 activates SIRT1, leading to the deacetylation and modulation of key downstream
targets.

Inhibition of NF-κB Signaling and Inflammation
One of the most well-documented effects of SRT1720 is its anti-inflammatory activity, which is

primarily mediated through the inhibition of the NF-κB signaling pathway. SIRT1 deacetylates

the p65 subunit of NF-κB, which leads to the suppression of its transcriptional activity and a

subsequent reduction in the expression of pro-inflammatory cytokines.
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SRT1720 inhibits the NF-κB inflammatory pathway via SIRT1-mediated deacetylation of p65.

Activation of PGC-1α and Mitochondrial Biogenesis
SRT1720 has been shown to enhance mitochondrial function and biogenesis. This effect is

attributed to the SIRT1-mediated deacetylation and subsequent activation of the transcriptional

coactivator PGC-1α, a master regulator of mitochondrial biogenesis.
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SRT1720 promotes mitochondrial biogenesis through the SIRT1/PGC-1α signaling axis.

Quantitative Data from In Vivo Studies
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Numerous preclinical studies have investigated the effects of SRT1720 in various mouse

models. The following tables summarize key quantitative findings.

Table 1: Effects of SRT1720 on Lifespan and Metabolism in Mice

Parameter Mouse Model Treatment Outcome Reference

Mean Lifespan C57BL/6J (HFD)
100 mg/kg/day

SRT1720 in diet

Increased by

21.7%
[1]

Mean Lifespan C57BL/6J (SD)
100 mg/kg/day

SRT1720 in diet

Increased by

8.8%
[7]

Fasting Glucose
ob/ob mice

(HFD)

100 mg/kg/day

SRT1720 (oral

gavage)

No significant

decrease

observed in this

particular study.

[8]

Plasma Insulin Zucker fa/fa rats Not specified

Improved insulin

sensitivity in

adipose tissue,

skeletal muscle,

and liver.

[9]

Total Cholesterol C57BL/6J (SD)
100 mg/kg/day

SRT1720 in diet
Lowered [1]

LDL Cholesterol C57BL/6J (SD)
100 mg/kg/day

SRT1720 in diet
Lowered [1]

HFD: High-Fat Diet, SD: Standard Diet

Table 2: Effects of SRT1720 on Gene and Protein Expression in Mice
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Target
Tissue/Cell
Type

Treatment
Change in
Expression/Ac
tivity

Reference

SIRT1 Protein Aorta (Old Mice)

100 mg/kg/day

SRT1720 for 4

weeks

Normalized to

levels of young

mice (47%

increase vs. old

vehicle)

[5]

p65Rel (NF-κB) Liver
100 mg/kg/day

SRT1720 in diet

Significant

reduction
[1]

COX2 Liver
100 mg/kg/day

SRT1720 in diet

Significant

reduction
[1]

BAX Liver
100 mg/kg/day

SRT1720 in diet

Significant

reduction
[1]

Lipogenic Genes

(SREBP-1c,

ACC, FAS)

Liver (MSG

mice)

SRT1720

treatment

Reduced

expression
[10]

MnSOD Aorta (Old Mice)

100 mg/kg/day

SRT1720 for 4

weeks

Increased by

67%
[5]

Catalase Aorta (Old Mice)

100 mg/kg/day

SRT1720 for 4

weeks

Increased by

89%
[5]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the effects of SRT1720.

Experimental Workflow: In Vitro and In Vivo Evaluation
of SRT1720
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A typical experimental workflow for evaluating the biological effects of SRT1720.

Protocol 1: In Vitro SIRT1 Deacetylation Assay
(Fluorometric)
This protocol is adapted from commercially available SIRT1 activity assay kits.

Materials:

Purified recombinant SIRT1 enzyme
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SIRT1 fluorometric substrate (e.g., a p53-derived peptide with a fluorophore and a quencher)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

SIRT1 inhibitor (e.g., Nicotinamide) for negative control

SRT1720

Developer solution (containing a protease)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT1 enzyme.

Add SRT1720 at various concentrations to the appropriate wells. Include wells with a vehicle

control (e.g., DMSO) and a known SIRT1 inhibitor.

Initiate the reaction by adding the SIRT1 fluorometric substrate to all wells.

Incubate the plate at 37°C for 30-60 minutes, protected from light.

Stop the deacetylation reaction and initiate the development step by adding the developer

solution to each well. The developer contains a protease that cleaves the deacetylated

substrate, separating the fluorophore from the quencher and generating a fluorescent signal.

Incubate at 37°C for 10-15 minutes.

Measure the fluorescence intensity using a microplate reader at the appropriate excitation

and emission wavelengths for the fluorophore.

Calculate the percentage of SIRT1 activation or inhibition relative to the vehicle control.
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Protocol 2: In Vivo Administration of SRT1720 in Mice
This protocol is a general guideline for oral administration of SRT1720 to mice.

Materials:

SRT1720 monohydrochloride

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution of PEG400 and

Tween 80 in water)

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes

Animal scale

Procedure:

Preparation of Dosing Solution:

Calculate the required amount of SRT1720 based on the desired dose (e.g., 100 mg/kg)

and the body weight of the mice.

Prepare the vehicle solution.

Suspend or dissolve SRT1720 in the vehicle to the desired final concentration. Ensure the

solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.

Animal Handling and Dosing:

Weigh each mouse accurately before dosing to calculate the precise volume to be

administered.

Gently restrain the mouse.

Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter

the trachea.
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Slowly administer the calculated volume of the SRT1720 solution or vehicle control.

Return the mouse to its cage and monitor for any adverse effects.

Treatment Schedule:

The dosing frequency and duration will depend on the experimental design (e.g., once

daily for 4 weeks).

Protocol 3: Western Blot Analysis for Protein Acetylation
This protocol allows for the assessment of the acetylation status of SIRT1 target proteins.

Materials:

Cell or tissue lysates

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g.,

Trichostatin A, Nicotinamide)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetylated-lysine, anti-p53, anti-p65)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Protein Extraction: Lyse cells or tissues in lysis buffer containing deacetylase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).

Conclusion
SRT1720 monohydrochloride is a powerful research tool for investigating the biological roles of

SIRT1. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and

aging makes it a compound of significant interest for the development of novel therapeutics for

a range of diseases. Researchers utilizing SRT1720 should be mindful of the ongoing

discussion regarding its precise mechanism of action and design their experiments accordingly

to generate robust and reproducible data. This technical guide provides a solid foundation for

the design and execution of such studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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